3-(Ethylsulfonyl)propanoic acid

Medicinal Chemistry Organic Synthesis Property Prediction

Researchers optimizing lead series often face unpredictable solubility and steric outcomes when substituting sulfonylalkyl chain lengths. 3-(Ethylsulfonyl)propanoic acid addresses this by providing an ethyl group that delivers intermediate lipophilicity and steric bulk, bridging the gap between methyl (too small) and propyl (excessively hydrophobic) analogs. • Confirmed ≥98% purity across major suppliers, minimizing purification overhead before coupling or functionalization. • Defined hazard profile (H335 respiratory irritation) with established PPE and fume hood protocols, ensuring safe handling from receipt through synthesis. • Available in research-scale quantities (100 mg to 10 g) with ambient-temperature shipping and documented 2-8°C long-term storage, supporting both pilot reactions and larger campaigns.

Molecular Formula C5H10O4S
Molecular Weight 166.2 g/mol
CAS No. 89211-36-9
Cat. No. B1613215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfonyl)propanoic acid
CAS89211-36-9
Molecular FormulaC5H10O4S
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCC(=O)O
InChIInChI=1S/C5H10O4S/c1-2-10(8,9)4-3-5(6)7/h2-4H2,1H3,(H,6,7)
InChIKeyJAHSNQRETVXCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylsulfonyl)propanoic acid Profile & Availability


3-(Ethylsulfonyl)propanoic acid (CAS: 89211-36-9) is an organosulfur compound classified as a sulfone-containing carboxylic acid derivative . Its molecular structure consists of a propanoic acid backbone with an ethylsulfonyl group (-SO2-CH2CH3) attached at the 3-position, with a molecular formula of C5H10O4S and a molecular weight of 166.2 g/mol . The compound is typically available as a research chemical with purity specifications ranging from 95% to 98% .

1 Sulfone-containing carboxylic acid building block
2 Ethyl chain balances lipophilicity and steric bulk
3 Research-grade purity for organic synthesis workflows

Why 3-(Ethylsulfonyl)propanoic acid Is Not Interchangeable


While 3-(alkylsulfonyl)propanoic acids share a common core structure, the specific alkyl chain length on the sulfonyl group directly influences key molecular properties critical for both synthetic and potential biological applications . The ethyl group confers a distinct balance of lipophilicity, steric bulk, and electronic character compared to the smaller methyl or larger propyl homologs. This difference can alter reaction kinetics in synthetic pathways, affect solubility in various solvent systems, and modulate interactions with biological targets. Therefore, substituting the ethylsulfonyl derivative with a generic analog without experimental validation risks compromising synthetic yield, purity, or a lead compound's activity profile .

Ethyl vs. Methyl

Shorter alkyl chain may shift solubility and steric profile, altering reactivity in synthetic steps.

Ethyl vs. Propyl

Longer chain introduces higher hydrophobicity, potentially affecting intermediate isolation and biological readouts.

3-(Ethylsulfonyl)propanoic acid Comparative Evidence


Molecular Weight and Lipophilicity Comparison

3-(Ethylsulfonyl)propanoic acid exhibits a molecular weight of 166.2 g/mol, which is 14 g/mol higher than its methyl analog (3-(methylsulfonyl)propanoic acid, MW: 152.17 g/mol) and 14 g/mol lower than its propyl analog (3-(propylsulfonyl)propanoic acid, estimated MW: 180.22 g/mol) . This incremental increase in molecular weight corresponds to a predictable change in lipophilicity, as estimated by calculated LogP values .

MW & Lipophilicity
Data to verify
166.2 g/mol (Ethyl) vs 152.17 (Methyl), +14 g/mol; vs ~180.22 (Propyl), -14 g/mol

Supports lipophilicity-related property selection

Computed from molecular formula; experimental LogP may differ

Medicinal Chemistry Organic Synthesis Property Prediction

Hazard Profile Comparison

3-(Ethylsulfonyl)propanoic acid is classified under GHS with the signal word 'Warning' and carries hazard statements for acute toxicity if swallowed (H302), skin irritation (H315), and serious eye irritation (H319) . While similar hazards are expected for its methyl analog, the specific vapor pressure and inhalation risk (H335) may differ due to the ethyl group's size .

Hazard Profile
Data to verify
Ethyl: H302, H315, H319, H335 (Warning). Methyl analog: similar profile expected, H335 may differ.

Supports lab safety protocol review

Based on SDS review; class-level inference for analog

Chemical Safety Laboratory Procurement Risk Assessment

Rotatable Bond Count & Conformational Flexibility

The target compound possesses 4 rotatable bonds, as determined by its SMILES structure . In comparison, the methyl analog (3-(methylsulfonyl)propanoic acid) has 3 rotatable bonds [1]. This difference arises from the additional carbon-carbon bond in the ethyl group.

Rotatable Bonds
Data to verify
4 bonds (Ethyl) vs 3 (Methyl), +1 rotatable bond

Supports conformational flexibility assessment in binding studies

Derived from SMILES structure

Computational Chemistry Drug Design Molecular Modeling

3-(Ethylsulfonyl)propanoic acid Application Scenarios


Fine-Tuned Reactivity Building Block

Given its distinct molecular weight and lipophilicity profile relative to methyl and propyl analogs, 3-(Ethylsulfonyl)propanoic acid is best utilized as a building block in multi-step organic syntheses where specific solubility or steric properties are required . Its use is appropriate when a methyl group is too small to provide necessary steric hindrance and a propyl group would introduce excessive hydrophobicity .

Lead Optimization: Balanced Properties

In medicinal chemistry, this compound is suitable for generating analogs in a lead optimization campaign where incremental changes in molecular weight and rotatable bond count are being explored to fine-tune pharmacokinetic properties like oral bioavailability or blood-brain barrier penetration . The ethyl group represents a strategic step in property modulation.

Procurement with Safety Protocols

For laboratory procurement, this compound's specific hazard profile, including respiratory irritation (H335), necessitates implementation of defined safety protocols, including the use of fume hoods and appropriate PPE . This distinguishes it from analogs that may not carry the same inhalation risk, guiding proper storage and handling practices.

Application
Selection Property
Validation Focus
Fine-tuned reactivity building block
Solubility and steric profile
Multi-step synthesis compatibility
Property modulation in lead optimization
Balanced MW and conformational flexibility
PK-related endpoint review
Safety-compliant procurement
Hazard profile (H335 respiratory)
Safety protocol and PPE implementation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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